Cas no 35872-22-1 ( )

  structure
  structure
Product Name: 
CAS No:35872-22-1
MF:C13H15N5OS
MW:289.356100320816
CID:920776
PubChem ID:3911989
Update Time:2025-04-19

  Chemical and Physical Properties

Names and Identifiers

    • 4-[(4-methoxyphenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide
    • 4-(4-methoxy-phenylazo)-3,5-dimethyl-pyrazole-1-carbothioic acid amide
    • AC1N067V
    • NSC347775
    • DTXSID90397916
    • 4-[(E)-(4-Methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide
    • NSC-347775
    • DS-014555
    • 4-(4-Methoxyphenyl)diazenyl-3,5-dimethyl-pyrazole-1-carbothioamide
    • 35872-22-1
    •  
    • Inchi: 1S/C13H15N5OS/c1-8-12(9(2)18(17-8)13(14)20)16-15-10-4-6-11(19-3)7-5-10/h4-7H,1-3H3,(H2,14,20)/b16-15+
    • InChI Key: AYSMKNOUQZRVLI-FOCLMDBBSA-N
    • SMILES: S=C(N)N1C(C)=C(C(C)=N1)/N=N/C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 289.09995
  • Monoisotopic Mass: 289.09973129g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 110Ų

Experimental Properties

  • PSA: 77.79
  • LogP: 3.71590
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